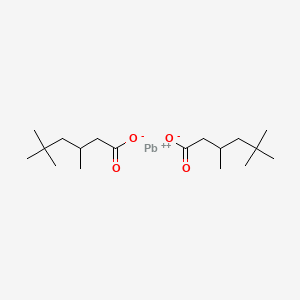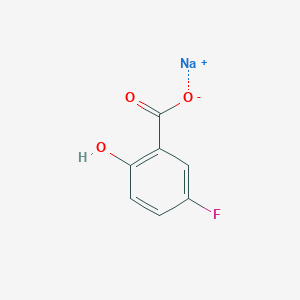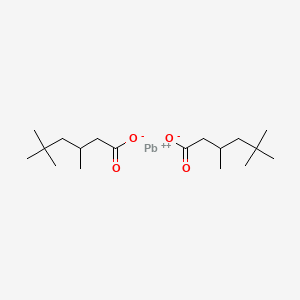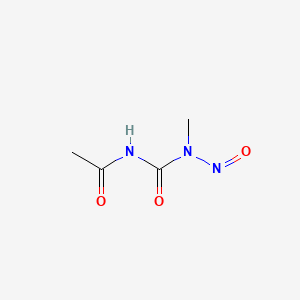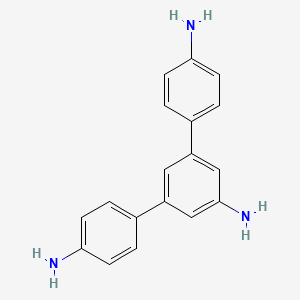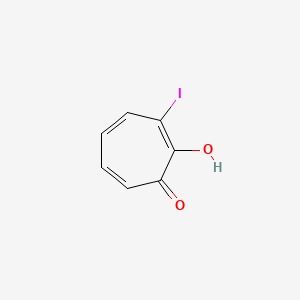
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C7H5IO2 and a molar mass of 248.01787 g/mol . This compound is characterized by the presence of a hydroxyl group and an iodine atom attached to a cycloheptatrienone ring. It is a derivative of tropone, which is known for its aromatic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one typically involves the iodination of tropolone. The reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-iodocyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 2-hydroxycyclohepta-2,4,6-trien-1-one.
Substitution: Formation of various substituted cycloheptatrienones depending on the substituent introduced.
科学研究应用
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Tropolone: The parent compound of 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one, known for its aromatic properties and biological activity.
2-Hydroxycyclohepta-2,4,6-trien-1-one: A derivative lacking the iodine atom, used in similar applications.
2-Mercaptopyridine-N-oxide: Another compound with similar structural features, used in metal-binding studies.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an iodine atom on the cycloheptatrienone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
属性
CAS 编号 |
22704-53-6 |
|---|---|
分子式 |
C7H5IO2 |
分子量 |
248.02 g/mol |
IUPAC 名称 |
2-hydroxy-3-iodocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H5IO2/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H,9,10) |
InChI 键 |
UWKAJCHYWMIXII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=O)C=C1)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


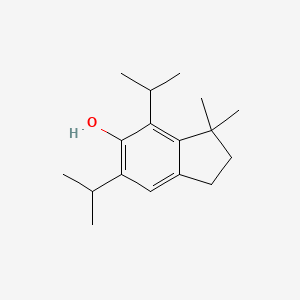
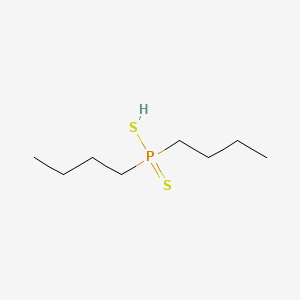
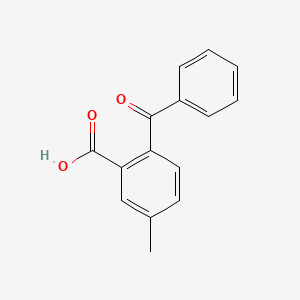


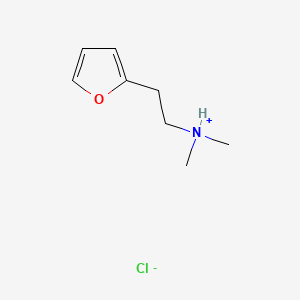

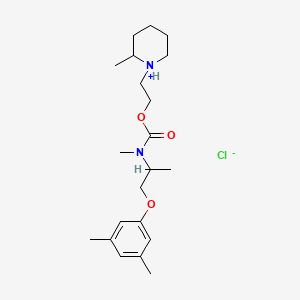
![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)
